5-Methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with a tetralin skeleton, featuring a methoxy group (-OCH3) substituted at the 5th position of the aromatic ring. It serves as a key intermediate in the synthesis of various biologically active compounds, notably those targeting serotonergic and dopaminergic systems. [, , , , , , , , , , , , , , , , , , ].
5-Methoxy-1,2,3,4-tetrahydronaphthalene consists of a benzene ring fused with a cyclohexane ring, forming a tetralin core. The methoxy group is attached to the aromatic ring at the 5th position. Crystal structure analysis of related derivatives reveals the influence of substituents and stereochemistry on the conformation of the tetralin moiety. [, , ]
The compound 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, a derivative of 5-Methoxy-1,2,3,4-tetrahydronaphthalene, has been shown to act as a potent and selective alpha 1-adrenoceptor agonist. The l enantiomer, in particular, exhibits significant pharmacological activity with an EC50 of 9 +/- 2 nM in the isolated perfused rabbit ear artery, indicating its strong affinity for the alpha 1-adrenoceptor. This high selectivity, with an alpha 1/alpha 2 selectivity ratio of over 100, suggests that this compound could be a valuable tool for characterizing receptor subtypes and could have therapeutic applications in conditions where alpha 1-adrenoceptor activation is beneficial1.
In the field of neuroscience, derivatives of 5-Methoxy-1,2,3,4-tetrahydronaphthalene have been explored for their dopaminergic activity. The study of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene revealed that the levo enantiomer possesses dopaminergic activity, which was confirmed through behavioral assays in dogs and rats. This compound was found to be more potent than apomorphine, a known dopaminergic agonist, but less so than its dihydroxyl analog. The findings suggest that both the substitution pattern and chirality of the tetralin structure are crucial for dopaminergic activity, which could inform the design of new drugs for treating disorders such as Parkinson's disease and schizophrenia2.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2